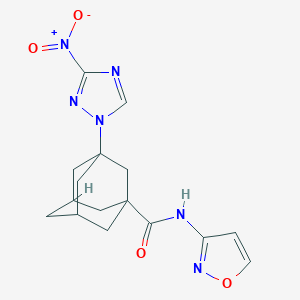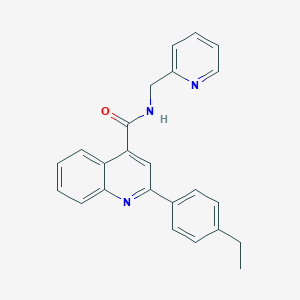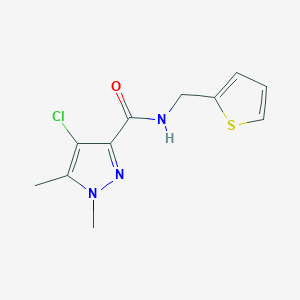
6-Methyl-2,3-diphenylquinolizinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,3-diphenylquinolizinium, also known as MDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MDQ belongs to the quinolizinium family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 6-Methyl-2,3-diphenylquinolizinium is not fully understood, but it is believed to involve the inhibition of oxidative stress and the activation of cellular signaling pathways. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, protect against oxidative stress, and improve cognitive function. This compound has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
6-Methyl-2,3-diphenylquinolizinium has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of research supporting its potential applications. However, this compound has some limitations as well. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the complex synthesis process required to produce this compound may limit its accessibility to researchers.
将来の方向性
There are several future directions for research on 6-Methyl-2,3-diphenylquinolizinium. One potential area of study is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in treating other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
6-Methyl-2,3-diphenylquinolizinium can be synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that lead to the formation of this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
6-Methyl-2,3-diphenylquinolizinium has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
分子式 |
C22H18N+ |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
6-methyl-2,3-diphenylquinolizin-5-ium |
InChI |
InChI=1S/C22H18N/c1-17-9-8-14-20-15-21(18-10-4-2-5-11-18)22(16-23(17)20)19-12-6-3-7-13-19/h2-16H,1H3/q+1 |
InChIキー |
PNUKEUIHMNPWLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=[N+]2C=C(C(=CC2=CC=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)



![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
